
N-(4-chlorophenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide is a chemical compound that belongs to the class of pyrazine derivatives. It is commonly referred to as GSK-3 inhibitor, owing to its ability to inhibit the activity of glycogen synthase kinase-3 (GSK-3) enzymes. This chemical compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes.
Applications De Recherche Scientifique
Molecular Interactions and CB1 Cannabinoid Receptor Antagonism
N-(4-chlorophenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide and its analogs have been extensively studied for their interaction with the CB1 cannabinoid receptor. For instance, the antagonist SR141716 exhibits potent and selective antagonism for the CB1 cannabinoid receptor. Research has involved the use of molecular orbital methods and conformational analysis to understand the interaction dynamics of these compounds with the receptor. This includes the development of pharmacophore models and quantitative structure-activity relationship (QSAR) models, which have been instrumental in understanding the steric binding interactions and the role of different molecular conformations in receptor antagonism (Shim et al., 2002).
Structure-Activity Relationships in Cannabinoid Antagonism
Another key area of research involves the exploration of the structure-activity relationships of pyrazole derivatives related to N-(4-chlorophenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide as cannabinoid receptor antagonists. Studies have focused on the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This has led to the identification of certain structural features, such as specific substituents on the pyrazole ring, that are critical for the antagonistic activity. These studies provide insights into designing pharmacological probes and potential therapeutics for modulating cannabinoid receptor activity (Lan et al., 1999).
Virtual Screening and Urokinase Receptor Targeting
Virtual screening targeting the urokinase receptor (uPAR) identified compounds including N-(4-chlorophenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide analogs as potential therapeutics. These compounds have been synthesized and evaluated for their effects on breast cancer invasion, migration, and adhesion. The results indicated notable efficacy in blocking angiogenesis and inhibiting cell growth, making these compounds promising candidates for further research in cancer therapeutics (Wang et al., 2011).
Cytotoxicity Relationship of Chromone Derivatives
Research on 3-(N-cyclicamino)chromone derivatives, which include structures related to N-(4-chlorophenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide, has explored their cytotoxicity against various cancer cell lines. The studies involve quantitative structure-activity relationship (QSAR) analysis to correlate the cytotoxicity with structural and physicochemical properties. This research provides valuable insights into designing new anticancer drugs based on chromone derivatives (Shi et al., 2018).
Anti-Acetylcholinesterase Activity
Compounds structurally related to N-(4-chlorophenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide have also been evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This research is crucial for understanding the potential of these compounds as therapeutic agents for conditions like Alzheimer's disease. The studies involve the synthesis and evaluation of various derivatives to identify the most potent inhibitors of acetylcholinesterase (Sugimoto et al., 1990).
Propriétés
IUPAC Name |
methyl 4-[4-(dimethylamino)anilino]-8-methylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-6-5-7-16-17(12-18(20(24)25-4)22-19(13)16)21-14-8-10-15(11-9-14)23(2)3/h5-12H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMNHWWFZHHZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

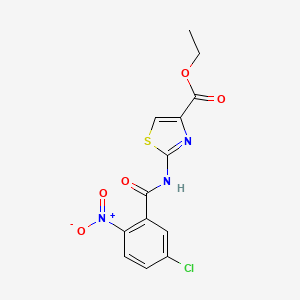
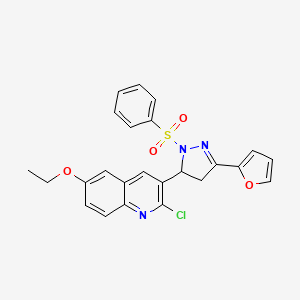
![N-(2-ethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2973001.png)

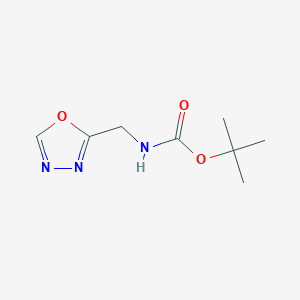
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2973007.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2973008.png)
![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2973009.png)
![[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride](/img/structure/B2973010.png)
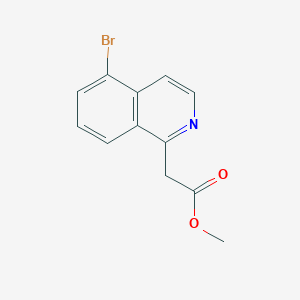
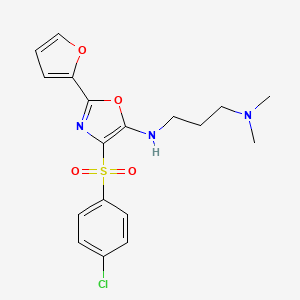
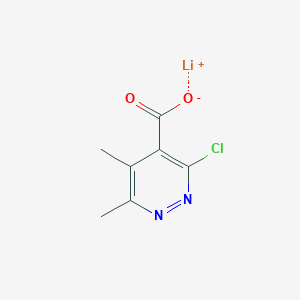
![1-(2-methoxy-5-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2973019.png)
![4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B2973020.png)